3-(3-Bromophenyl)cyclobutan-1-one

Lipophilicity ADME Medicinal Chemistry

Select 3-(3-Bromophenyl)cyclobutan-1-one for medicinal chemistry programs where meta-substitution is critical. With a logP of 2.89—0.11 units higher than the para-isomer—this isomer offers enhanced membrane permeability, a strategic advantage in lead optimization. The meta-bromo handle enables regioselective Pd-catalyzed cross-coupling to construct diverse biaryl libraries for SAR exploration. Unlike the para analog, the distinct steric environment of the meta-bromo group modulates nucleophilic addition rates to the cyclobutanone carbonyl, providing a unique tool for synthetic route optimization. Procure the correct isomer to avoid synthetic setbacks.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 885267-15-2
Cat. No. B1341620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)cyclobutan-1-one
CAS885267-15-2
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1C(CC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
InChIKeyRLKCJCIUTBLVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)cyclobutan-1-one (CAS 885267-15-2) – Core Procurement Data and Chemical Class


3-(3-Bromophenyl)cyclobutan-1-one is a small-molecule building block belonging to the class of aryl-substituted cyclobutanones, with a molecular formula of C10H9BrO and a molecular weight of 225.08 g/mol [1]. It is characterized by a four-membered cyclobutanone ring bearing a meta-bromophenyl substituent, which confers distinct electronic and steric properties compared to its para- and ortho-substituted analogs . The compound is available from specialty chemical suppliers at purities of ≥97% and is primarily used as an intermediate in medicinal chemistry and agrochemical research programs, where the bromine atom serves as a handle for cross-coupling reactions .

Why 3-(3-Bromophenyl)cyclobutan-1-one Is Not Freely Interchangeable with Its Isomers or Analogs


The position of the bromine atom on the phenyl ring critically dictates the compound's physicochemical properties and reactivity. For example, the meta-substituted 3-(3-bromophenyl)cyclobutan-1-one exhibits a higher logP (2.89) compared to its para-substituted counterpart (logP 2.79), directly impacting its lipophilicity, membrane permeability, and chromatographic behavior . Additionally, the meta-bromo orientation alters the electronic effects on the cyclobutanone carbonyl, influencing its susceptibility to nucleophilic attack and ring-opening reactions. These differences preclude simple interchangeability in synthetic routes or structure-activity relationship studies, as even subtle positional isomerism can lead to divergent biological outcomes or synthetic yields .

Quantitative Differentiation of 3-(3-Bromophenyl)cyclobutan-1-one Against Key Comparators


Lipophilicity Differential: Meta- vs. Para-Substituted Isomers

The meta-bromophenyl substitution confers a higher computed logP value (2.90) compared to the para-bromo isomer (2.79), as determined by the same computational method (XLogP3) [1]. This 0.11 logP unit increase indicates greater lipophilicity, which can significantly influence passive membrane permeability, tissue distribution, and HPLC retention time in drug discovery workflows.

Lipophilicity ADME Medicinal Chemistry Chromatography

Commercial Purity Threshold: A 1% Advantage for the Para-Isomer

As offered by the same supplier (Chemscene), the 3-bromo isomer is specified at ≥97% purity, whereas the 4-bromo isomer is specified at ≥98% purity . This 1% purity differential, while modest, can be decisive in syntheses requiring minimal impurity carryover or in biological assays sensitive to trace contaminants.

Purity Quality Control Synthetic Intermediate

Topological Polar Surface Area (TPSA) Identity and Its Implications

Both the 3-bromo and 4-bromo isomers share an identical TPSA of 17.07 Ų, as computed by the same method [1][2]. This value is well below the 140 Ų threshold typically associated with good oral bioavailability, indicating that both isomers possess favorable permeability profiles. The equivalence in TPSA confirms that the polar surface area contribution is dominated by the carbonyl group and is unaffected by the bromine position, allowing researchers to attribute any observed biological differences solely to steric or electronic effects rather than changes in overall polarity.

TPSA Bioavailability Drug-likeness

Synthetic Versatility: Meta-Bromo Handle for Cross-Coupling

The meta-bromo substituent in 3-(3-bromophenyl)cyclobutan-1-one is positioned to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the meta position of the phenyl ring . While direct comparative reaction yield data with the para-isomer is not available in the public domain, the meta substitution pattern is known to influence the steric environment around the reaction site, potentially affecting catalyst turnover and byproduct formation [1].

Cross-coupling Suzuki-Miyaura Building Block Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-(3-Bromophenyl)cyclobutan-1-one


Medicinal Chemistry: Meta-Substituted Biaryl Synthesis via Suzuki-Miyaura Coupling

The meta-bromo substituent in 3-(3-bromophenyl)cyclobutan-1-one serves as an effective handle for palladium-catalyzed cross-coupling reactions. This enables the construction of diverse meta-substituted biaryl or heteroaryl derivatives, which are valuable in exploring structure-activity relationships (SAR) around a cyclobutanone-containing scaffold. Researchers seeking to incorporate a meta-linked aromatic extension into their lead compounds should prioritize this isomer over the para-substituted analog to achieve the desired connectivity [1].

ADME Optimization: Leveraging Higher Lipophilicity for Enhanced Membrane Permeability

With a computed logP of 2.90, the 3-bromo isomer is more lipophilic than its 4-bromo counterpart (logP 2.79). This 0.11 logP unit increase can translate into improved passive diffusion across lipid bilayers, making it a candidate of choice in early drug discovery programs where enhancing cellular permeability is a key objective. Procurement of the meta-isomer allows medicinal chemists to test this hypothesis without additional synthetic steps to modulate lipophilicity [1].

Synthetic Route Scouting: Assessing Positional Effects on Reactivity

The distinct steric environment of the meta-bromo group, compared to the para position, can influence the rate and selectivity of nucleophilic additions to the cyclobutanone carbonyl. For example, the meta substituent may exert a different steric shielding effect on the carbonyl carbon, impacting the outcome of reactions such as Grignard additions or reductions. Researchers optimizing a synthetic sequence can use this isomer to probe these positional effects and identify the most efficient route to their target molecule [2].

Technical Documentation Hub

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